molecular formula C13H16N2 B1400030 N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine CAS No. 1341277-13-1

N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine

Cat. No.: B1400030
CAS No.: 1341277-13-1
M. Wt: 200.28 g/mol
InChI Key: YPVCRFUVOZIWPB-UHFFFAOYSA-N
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Description

“N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine” is a chemical compound with the empirical formula C10H12N2 . It is a derivative of indole, a heterocyclic aromatic organic compound, and cyclopropanamine, a cyclic amine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H16N2/c1-15-12(9-14-11-6-7-11)8-10-4-2-3-5-13(10)15/h2-5,8,11,14H,6-7,9H2,1H3 .

Scientific Research Applications

1. Alzheimer's Disease and Cognitive Impairment Cycloserine, structurally related to N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine, has been investigated for its cognitive effects, especially in the context of Alzheimer's disease. Mohr et al. (1995) found that cycloserine, a modulator of the N-methyl-D-aspartate (NMDA) receptor, did not show significant therapeutic effects on cognition or central nervous system activity in Alzheimer's patients at the doses given, suggesting limited applicability in this domain (Mohr et al., 1995).

2. Anxiety and Mood Disorders Compounds structurally similar to this compound, such as DU 125530, have been explored for their potential in treating anxiety and mood disorders. Rabiner et al. (2002) highlighted the efficacy of DU 125530 in achieving brain 5-HT(1A) receptor occupancy with minimal acute side effects, indicating potential benefits for anxiety and mood disorder treatments (Rabiner et al., 2002).

3. Neuroplasticity and Schizophrenia Several studies highlight the role of NMDA receptor agonists/antagonists in modulating neuroplasticity and their potential therapeutic effects in mental health disorders like schizophrenia. Nitsche et al. (2004) demonstrated that D-Cycloserine could enhance motor cortical excitability enhancements, suggesting its potential in improving cognitive functions related to neuroplasticity (Nitsche et al., 2004). Similarly, Tsai et al. (2004) found that N-methylglycine (sarcosine), an antagonist of the glycine transporter-1, could benefit schizophrenic patients by enhancing N-methyl-D-aspartate function, highlighting the therapeutic potential of modulating this pathway (Tsai et al., 2004).

4. Neurotransmitter Systems and Psychoactive Effects The influence of compounds structurally related to this compound on neurotransmitter systems and their psychoactive effects has been a subject of research. Studies have explored the interaction of these compounds with systems like serotonin and dopamine, providing insights into their potential psychoactive effects and therapeutic applications. For instance, Hiramatsu et al. (1989) discussed the behavioral and biochemical effects of MK-801, a noncompetitive NMDA receptor antagonist, and its interaction with dopamine and serotonin systems (Hiramatsu et al., 1989).

Biochemical Analysis

Biochemical Properties

N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the polymerization of tubulin, a protein that is crucial for cell division This interaction is similar to that of colchicine, a well-known tubulin inhibitor

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It induces cell apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to tubulin and inhibits its polymerization, preventing the formation of microtubules necessary for cell division . This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may induce mild effects on cell cycle regulation and apoptosis. At higher doses, it can cause significant cell cycle arrest and apoptosis, leading to potential toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing severe toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cell cycle progression and apoptosis. For example, it may inhibit enzymes involved in tubulin polymerization, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as it may need to reach certain cellular locations to exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes.

Properties

IUPAC Name

N-[(1-methylindol-5-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-15-7-6-11-8-10(2-5-13(11)15)9-14-12-3-4-12/h2,5-8,12,14H,3-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVCRFUVOZIWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CNC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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